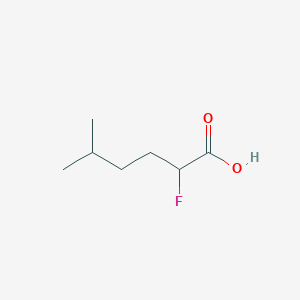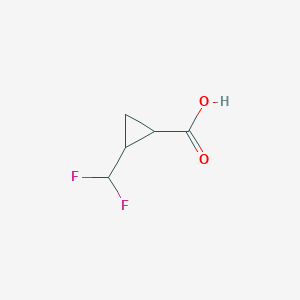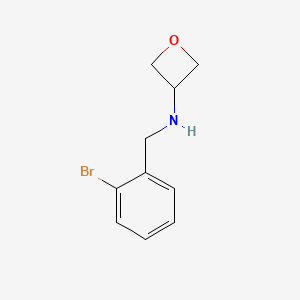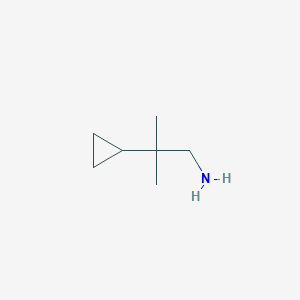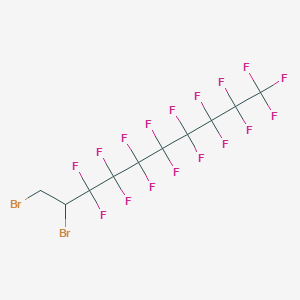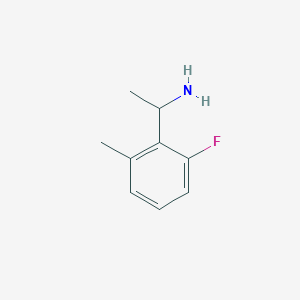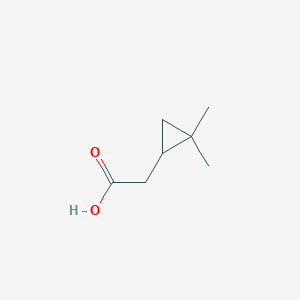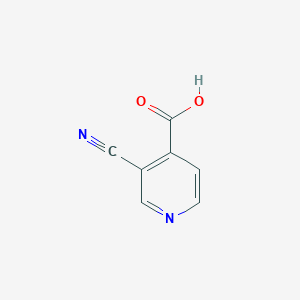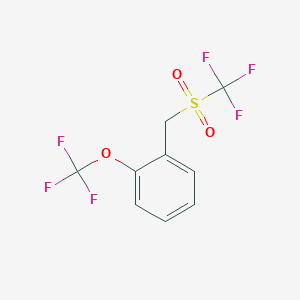
2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone
Vue d'ensemble
Description
“2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone” is a chemical compound that contains a trifluoromethoxy group . Trifluoromethoxy group-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .
Synthesis Analysis
The formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate was achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37 °C and then adding it to trichloroacetonitrile at 0 °C .
Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Applications De Recherche Scientifique
Asymmetric Silver-Catalysed Intermolecular Bromotrifluoromethoxylation
Trifluoromethyl arylsulfonate (TFMS) has been used as a new trifluoromethoxylation reagent in the asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method is operationally simple, scalable, and proceeds under mild reaction conditions, making it suitable for the late-stage trifluoromethoxylation of complex small molecules (Guo et al., 2017).
Nucleophilic Trifluoromethoxylation
An isolable pyridinium trifluoromethoxide salt has been developed, effective for SN2 reactions to form trifluoromethyl ethers, illustrating the potential of trifluoromethoxy group in synthetic organic chemistry (Duran-Camacho et al., 2021).
Trifluoromethyl Nonaflate Synthesis
Trifluoromethyl nonaflate has been developed as a bench-stable, reactive, and scalable trifluoromethoxylating reagent. Its application in the synthesis of various trifluoromethoxylated alkenes demonstrates its versatility in organic synthesis (Lu et al., 2021).
Synthesis of Trifluoromethylated Sultones
A photo-redox-catalyzed procedure for the one-step formation of sultones from α,ω-alkenols and trifluoromethylsulfonyl chloride has been described. This process is significant for creating potential electrolyte additives or structural motifs in drug synthesis (Rawner et al., 2016).
Trifluoromethoxylation of Aliphatic Substrates
The reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions has been used for the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, important for the formation of aliphatic trifluoromethyl ethers (Marrec et al., 2010).
Safety And Hazards
While the specific safety and hazards of “2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone” are not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Orientations Futures
Fluorine-containing compounds, including those with trifluoromethoxy groups, continue to attract attention in the field of chemistry and biochemistry . It is estimated that the number of fluorinated compounds currently under development represent some 35–50% of all active ingredients under development . Therefore, “2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone” and similar compounds may have potential applications in future pharmaceuticals and other industries .
Propriétés
IUPAC Name |
1-(trifluoromethoxy)-2-(trifluoromethylsulfonylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O3S/c10-8(11,12)18-7-4-2-1-3-6(7)5-19(16,17)9(13,14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAONSTWHRDSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzyl trifluoromethyl sulphone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



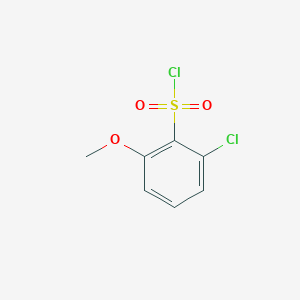
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
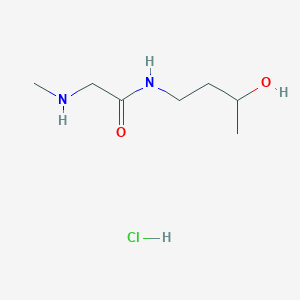
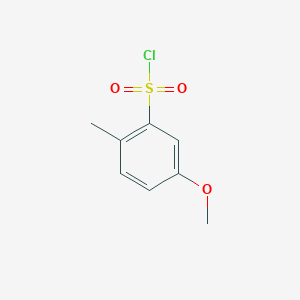
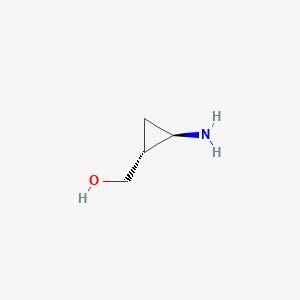
![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)
